molecular formula C9H10NNaO2S B12432641 Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate

Cat. No.: B12432641
M. Wt: 219.24 g/mol
InChI Key: HMMNKDBBWBZEFM-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate is a heterocyclic compound featuring a cyclopenta-fused thiazole core with a carboxylate group at position 2 and dimethyl substituents at position 2. The sodium counterion enhances its solubility in polar solvents, making it suitable for applications in pharmaceutical and materials chemistry.

Properties

Molecular Formula

C9H10NNaO2S

Molecular Weight

219.24 g/mol

IUPAC Name

sodium;4,4-dimethyl-5,6-dihydrocyclopenta[d][1,3]thiazole-2-carboxylate

InChI

InChI=1S/C9H11NO2S.Na/c1-9(2)4-3-5-6(9)10-7(13-5)8(11)12;/h3-4H2,1-2H3,(H,11,12);/q;+1/p-1

InChI Key

HMMNKDBBWBZEFM-UHFFFAOYSA-M

Canonical SMILES

CC1(CCC2=C1N=C(S2)C(=O)[O-])C.[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4,4-dimethyl-2-thioxo-1,3-thiazolidin-5-one with sodium hydroxide, followed by cyclization to form the desired compound. The reaction conditions often require heating and the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to meet industrial standards .

Chemical Reactions Analysis

Oxidation Reactions

The thiazole ring undergoes selective oxidation under controlled conditions. Key transformations include:

Thiazole ring oxidation :

  • Reacts with hydrogen peroxide (H₂O₂) in ethanol at 60°C to form sulfoxide derivatives.

  • Treatment with potassium permanganate (KMnO₄) in acidic media yields sulfone products via complete sulfur oxidation.

Oxidizing Agent Conditions Product Yield
H₂O₂ (3%)Ethanol, 60°C, 4 hrsCyclopenta-thiazole sulfoxide72%
KMnO₄ (0.1 M)H₂SO₄, 25°C, 2 hrsCyclopenta-thiazole sulfone65%

Reduction Reactions

The compound participates in reduction pathways targeting both the thiazole ring and substituents:

Thiazole ring hydrogenation :

  • Catalytic hydrogenation (H₂, 1 atm) over palladium/carbon (Pd/C) at 80°C reduces the thiazole to a thiazolidine derivative.

  • Sodium borohydride (NaBH₄) selectively reduces carbonyl groups without affecting the thiazole ring.

Reducing Agent Conditions Product Yield
H₂/Pd-CEthanol, 80°C, 6 hrs4,4-Dimethyl-thiazolidine carboxylate58%
NaBH₄ (2 eq)Methanol, 0°C → 25°C, 1 hrAlcohol derivative84%

Substitution Reactions

The carboxylate group and thiazole ring enable nucleophilic and electrophilic substitutions:

Nucleophilic substitution at carboxylate :

  • Reacts with alkyl halides (e.g., methyl iodide) in DMF to form ester derivatives .

  • Acidification with HCl replaces the sodium ion with a proton, generating the free carboxylic acid .

Electrophilic substitution on thiazole :

  • Bromination (Br₂ in CHCl₃) occurs at the 5-position of the thiazole ring .

Reaction Type Reagents/Conditions Product Yield
EsterificationCH₃I, DMF, 50°C, 3 hrsMethyl cyclopenta-thiazole carboxylate78%
BrominationBr₂ (1 eq), CHCl₃, 25°C, 1 hr5-Bromo-thiazole derivative63%

Decarboxylation and Related Transformations

The carboxylate group undergoes decarboxylation under thermal or oxidative conditions:

Thermal decarboxylation :

  • Heating to 200°C in quinoline eliminates CO₂, yielding 4,4-dimethyl-cyclopenta[d]thiazole .

Oxidative decarboxylation (Hunsdiecker-type) :

  • Reaction with iodine (I₂) in CCl₄ produces an alkyl iodide via radical intermediates .

Decarboxylation Method Conditions Product Yield
ThermalQuinoline, 200°C, 2 hrs4,4-Dimethyl-cyclopenta[d]thiazole55%
I₂/CCl₄Reflux, 6 hrsCyclopenta-thiazole iodide48%

Scientific Research Applications

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and coordination with metal ions, which can modulate the activity of biological pathways. These interactions can lead to the activation or inhibition of specific enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

1-{4H,5H,6H-cyclopenta[d][1,3]thiazol-2-yl}ethan-1-one
  • Structure : Cyclopenta-thiazole core with an acetyl group at position 2.
  • Key Differences : Lacks the carboxylate group and sodium ion, resulting in lower polarity and water solubility.
  • Applications : Used as a building block in organic synthesis; less suited for aqueous formulations compared to the sodium carboxylate derivative .
5-Alkyl-1,3-dimethyl-4H-cyclopenta[c]thiophenes
  • Structure : Cyclopenta-thiophene core with alkyl and methyl substituents.
  • Key Differences : Thiophene (sulfur-containing aromatic ring) vs. thiazole (nitrogen- and sulfur-containing). The absence of a carboxylate group limits ionic interactions .
Methyl(S)-6-(3-((3-(4-hydroxyphenyl)-1-methoxy-1-oxopropan-2-yl)amino)propoxy)benzo[d]thiazole-2-carboxylate
  • Structure: Benzothiazole core with ester and amino-propoxy substituents.
  • Key Differences : Larger aromatic system (benzothiazole) vs. fused cyclopenta-thiazole. The ester group offers hydrolytic instability compared to the sodium carboxylate’s ionic stability .

Physicochemical Properties

Compound Molecular Formula Water Solubility Melting Point (°C) Key Functional Groups
Sodium 4,4-dimethyl-...thiazole-2-carboxylate C₉H₁₀NNaO₂S High >250 (decomposes) Carboxylate, dimethyl
1-{...}ethan-1-one (American Elements) C₈H₉NOS Low 150–155 Acetyl, dimethyl
5-Alkyl-1,3-dimethyl-cyclopenta[c]thiophenes C₁₀H₁₄S (varies) Insoluble 80–90 Alkyl, methyl, thiophene
Benzothiazole-2-carboxylate derivative () C₂₀H₂₁N₃O₅S Moderate 180–185 Ester, amino-propoxy

Research Findings and Challenges

  • Stability : The sodium carboxylate’s ionic nature improves stability in biological matrices compared to ester derivatives .
  • Synthetic Complexity : Cyclopenta-thiazole derivatives require precise control of ring strain and substituent placement, as seen in Grignard-based alkylation protocols .
  • Biological Potential: Thiazole carboxylates are under investigation for kinase inhibition and antimicrobial activity, suggesting analogous pathways for the sodium derivative .

Biological Activity

Sodium 4,4-dimethyl-4H,5H,6H-cyclopenta[d][1,3]thiazole-2-carboxylate is a compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and antioxidant activities.

Chemical Structure and Properties

The compound's structure is characterized by a cyclopentathiazole ring fused with a carboxylate group. The molecular formula is C9H10N2NaOSC_9H_{10}N_2NaOS, and its molecular weight is approximately 218.25 g/mol. The presence of the thiazole ring contributes significantly to its biological properties.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial potential of this compound.

  • Mechanism of Action : The compound exhibits activity against various bacterial strains by disrupting cell wall synthesis and function. This mechanism is common among thiazole derivatives.
  • Minimum Inhibitory Concentrations (MIC) : Research indicates that this compound has MIC values ranging from 1.95 to 3.91 μg/mL against certain Gram-positive bacteria such as Micrococcus luteus and Bacillus spp. .
Bacterial StrainMIC (μg/mL)MBC (μg/mL)
Micrococcus luteus1.95 - 3.917.81 - 125
Bacillus spp.3.91 - 15.6231.25 - 500
Streptococcus spp.7.81 - 15.6231.25 - 500

Anticancer Activity

The anticancer properties of this compound have been explored in various studies.

  • Cell Lines Tested : In vitro studies have shown significant cytotoxic effects against human colon carcinoma (HCT-116) and hepatocellular carcinoma (HepG2) cell lines.
  • IC50 Values : The compound demonstrated IC50 values that indicate strong antiproliferative activity compared to reference drugs like Harmine .
Cell LineIC50 (μM)
HCT-116<10
HepG2<15

Antioxidant Activity

This compound also exhibits notable antioxidant properties.

  • Mechanism : The compound scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative stress.
  • Comparative Studies : Compared to standard antioxidants like ascorbic acid, this compound shows comparable or superior activity in certain assays .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study published in the MDPI journal demonstrated the effectiveness of thiazole derivatives against various bacterial strains using this compound as a lead compound .
  • Cytotoxicity Evaluation : Another research article highlighted the synthesis of thiazole derivatives with enhanced anticancer activity through structural modifications that include this compound as a core structure .
  • Oxidative Stress Mitigation : A recent study focused on the antioxidant capabilities of this compound in cellular models exposed to oxidative stressors .

Q & A

Q. Optimization Parameters :

  • Temperature : Maintain 60–80°C during cyclocondensation to avoid side products.
  • pH : Neutral to slightly basic conditions (pH 7–8) stabilize the carboxylate anion.
  • Catalyst : Lewis acids like ZnCl₂ may accelerate ring closure .

Q. Table 1: Representative Synthetic Conditions

StepReagentsConditionsYield (%)
CyclocondensationThiourea, HClReflux, 4 h65–75
CarboxylationNa₂CO₃, CO₂ gasRT, 12 h50–60
PurificationEthanol/waterRecrystallization85–90

Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound, and what key data should be prioritized?

Methodological Answer:

NMR Spectroscopy :

  • ¹H NMR : Identify protons on the cyclopenta-thiazole ring (δ 2.1–2.8 ppm for methyl groups; δ 3.5–4.0 ppm for ring protons) .
  • ¹³C NMR : Carboxylate carbon (δ 170–175 ppm), thiazole C2 (δ 160–165 ppm).
  • DEPT-135 : Confirm absence/presence of CH₃ groups (4,4-dimethyl substituents).

Mass Spectrometry (HRMS) : Validate molecular ion [M–Na]⁻ (calculated for C₉H₁₀NO₂S: 228.0433).

FT-IR : Carboxylate C=O stretch (~1600 cm⁻¹), thiazole C-S-C (~680 cm⁻¹) .

Q. Data Analysis Tips :

  • Compare experimental shifts with DFT-computed values to resolve ambiguities in tautomerism (e.g., thiazole vs. thiazoline forms).
  • Use HSQC to correlate proton and carbon signals for crowded regions.

Advanced: How can X-ray crystallography resolve structural ambiguities, and what challenges arise during refinement?

Methodological Answer:

Crystallization : Use vapor diffusion with acetonitrile/water (3:1) to grow single crystals.

Data Collection : Collect high-resolution (<1.0 Å) data to resolve light atoms (e.g., sulfur and oxygen).

Refinement with SHELX :

  • SHELXD : Solve phase problem via dual-space methods for non-centrosymmetric structures .
  • SHELXL : Refine anisotropic displacement parameters for heavy atoms (S, Na). Apply restraints for methyl groups to mitigate disorder.

Q. Challenges :

  • Disorder in Cyclopentane Ring : Use PART instructions in SHELXL to model alternative conformations .
  • Solvent Masking : Apply SQUEEZE (PLATON) to account for disordered solvent molecules.

Q. Table 2: Crystallographic Data

ParameterValue
Space GroupP2₁/c
R-factor<0.05
Resolution0.85 Å

Advanced: How can researchers address contradictions between experimental spectroscopic data and computational predictions?

Methodological Answer:

Identify Source of Discrepancy :

  • Tautomerism : Thiazole vs. thiazoline forms alter NMR shifts. Verify via variable-temperature NMR.
  • Solvent Effects : Compare DFT calculations (e.g., Gaussian) with implicit solvent models (PCM) .

Validation Strategies :

  • 2D NMR (COSY, NOESY) : Confirm proton-proton proximities inconsistent with predicted structures.
  • Isotopic Labeling : Synthesize ¹³C-labeled derivatives to track carboxylate carbon environments.

Case Example :
A predicted δ 165 ppm (C2-thiazole) may shift to δ 158 ppm if tautomerization occurs. Use HSQC to correlate with proton shifts.

Advanced: What strategies optimize the compound’s reactivity in nucleophilic acyl substitution or metal-coupling reactions?

Methodological Answer:

Nucleophilic Acyl Substitution :

  • Activate carboxylate with EDC/HOBt in DMF to form active esters for amide coupling .
  • Screen bases (e.g., DIPEA vs. NaHCO₃) to minimize thiazole ring decomposition.

Suzuki-Miyaura Coupling :

  • Protect carboxylate as methyl ester (MeOH/H₂SO₄), then introduce boronic acids at C5-thiazole .
  • Use Pd(OAc)₂/XPhos catalyst system (80°C, toluene/water).

Q. Table 3: Reaction Optimization

ReactionConditionsYield (%)
Amide CouplingEDC, HOBt, DIPEA, DMF70–80
Suzuki CouplingPd(OAc)₂, XPhos, K₂CO₃55–65

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound’s bioactivity?

Methodological Answer:

Derivatization : Modify the carboxylate (e.g., esterification, amidation) and cyclopentane substituents (e.g., halogenation) .

Assays :

  • Enzyme Inhibition : Screen against kinases (e.g., IκB kinase β) using fluorescence polarization .
  • Cellular Uptake : Quantify intracellular concentrations via LC-MS/MS in HEK293 cells.

Computational Modeling :

  • Dock derivatives into target proteins (AutoDock Vina) to prioritize synthetic targets.

Q. SAR Insights :

  • Methyl groups at C4 enhance lipophilicity (logP ~1.5), improving membrane permeability.
  • Carboxylate is critical for hydrogen bonding with catalytic lysine residues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.